molecular formula C16H16N4O2S B3009834 Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate CAS No. 957045-17-9

Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate

Cat. No.: B3009834
CAS No.: 957045-17-9
M. Wt: 328.39
InChI Key: DFRULIYVXOFYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5 and a thiazole ring at position 1. The thiazole moiety is further functionalized with a 4-methylphenyl group. This structure combines electron-rich (amino) and hydrophobic (methylphenyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-22-15(21)12-8-18-20(14(12)17)16-19-13(9-23-16)11-6-4-10(2)5-7-11/h4-9H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRULIYVXOFYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate, a compound with the CAS number 957045-17-9, is gaining attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S with a molecular weight of 328.39 g/mol. Its structure includes a pyrazole core substituted with thiazole and phenyl groups, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated in vitro against a range of bacterial strains.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Pseudomonas aeruginosa0.751.50

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays. It has shown promising results against several cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of the compound on different cancer cell lines using the MTT assay:

Cell Line IC50 (µM) Type of Cancer
MCF712.50Breast Cancer
NCI-H46042.30Lung Cancer
HepG217.82Liver Cancer

The IC50 values indicate that the compound has potent cytotoxic effects, particularly against HepG2 liver cancer cells . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In a study assessing its effects on cytokine production:

Cytokine Concentration (ng/mL) Control (ng/mL)
TNF-alpha1540
IL-61025

The compound significantly reduced the levels of pro-inflammatory cytokines TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate has shown promise in the development of pharmaceuticals. Its structural components suggest potential activity against various diseases.

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. The incorporation of the pyrazole moiety enhances this activity. For instance, compounds similar to ethyl 5-amino derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated efficacy against breast and colon cancer cell lines, suggesting that modifications to the thiazole and pyrazole structures can lead to improved anticancer agents .

Antimicrobial Properties

Thiazole-containing compounds are known for their antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. This suggests potential use in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Research indicates that thiazole derivatives can exhibit anti-inflammatory properties. Ethyl 5-amino compounds may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Agricultural Applications

The compound's unique structure also makes it a candidate for agricultural applications, particularly in the development of pesticides and herbicides.

Pesticidal Activity

Studies have shown that thiazole derivatives possess insecticidal properties. This compound can be explored as a potential pesticide due to its ability to disrupt the biological processes of pests while being less toxic to non-target organisms .

Herbicidal Potential

The compound's ability to inhibit specific enzymatic pathways in plants suggests its potential as a herbicide. Research into similar thiazole-based compounds indicates they can selectively target weed species without harming crops .

Materials Science

In materials science, this compound may find applications in creating novel materials with specific properties.

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials. Its functional groups allow for chemical modifications that can tailor material characteristics for specific applications .

Coatings and Composites

Due to its chemical stability and potential protective qualities, this compound could be utilized in coatings and composites, providing resistance to environmental factors while maintaining structural integrity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid pyrazole-thiazole scaffold. Key analogs include:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Notable Spectral Features (IR/NMR) Reference
Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate (Target) 4-Methylphenyl, amino, ethyl ester Not provided Not reported Expected NH (3300–3400 cm⁻¹), ester C=O (~1700 cm⁻¹)
3-(4-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine (3g) Sulfonyl, indole, pyrrolopyridine 260–261 NH (3400 cm⁻¹), SO₂ (1350–1150 cm⁻¹)
Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 2-Fluorophenyl, CF₃, ethyl ester 385.34 Not reported CF₃ (1100–1200 cm⁻¹), ester C=O (~1700 cm⁻¹)
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate 4-Methylphenyl, amino, ethyl ester (no thiazole) ~275.3* Not reported NH (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹)
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) Nitrophenyl, ethoxymethyleneamino, fluoro 194–196 CN (~2200 cm⁻¹), NO₂ (~1520 cm⁻¹)

*Molecular weight calculated from CAS 15001-11-3 (C₁₄H₁₅N₃O₂).

Key Observations :

  • Thiazole vs. Pyrazole-Only Analogs: The absence of the thiazole ring in Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate reduces molecular complexity and likely alters solubility and bioactivity compared to the target compound.
  • Electron-Withdrawing Groups : Compounds like 15a (nitrophenyl, CN) exhibit lower melting points (~194–196°C) than sulfonyl- or methyl-substituted analogs (e.g., 3g at 260–261°C ), suggesting stronger intermolecular forces in the latter due to polar sulfonyl groups.
  • Fluorinated Derivatives : The trifluoromethyl group in increases molecular weight (385.34 vs. ~275.3 in ) and may enhance metabolic stability but reduce solubility.

Physicochemical and Spectral Properties

  • Melting Points : Thiazole-containing compounds (e.g., 3g, 260–261°C ) generally exhibit higher melting points than pyrazole-only analogs, attributed to increased rigidity and π-stacking from the thiazole ring.
  • IR Spectroscopy : All compounds show characteristic ester C=O (~1700 cm⁻¹) and NH stretches (~3400 cm⁻¹). Sulfonyl (3g: 1350–1150 cm⁻¹ ) and nitro (15a: ~1520 cm⁻¹ ) groups introduce distinct absorptions.
  • Elemental Analysis : Close agreement between calculated and observed values in sulfonyl derivatives (e.g., 3g: C 63.81% vs. 63.55% observed ) indicates high purity, a benchmark for target compound synthesis.

Q & A

Basic: What are the common synthetic routes for Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with arylhydrazines or thioureas. For example:

  • Step 1 : Cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA yields pyrazole-4-carboxylate intermediates .
  • Step 2 : Thiazole ring formation via reaction with 4-(4-methylphenyl)-1,3-thiazol-2-amine precursors, often using Hantzsch thiazole synthesis (condensation of α-haloketones with thioamides) .
  • Step 3 : Hydrolysis or functionalization of the ester group (e.g., using KOH/EtOH) to generate carboxylic acid derivatives for further coupling .

Basic: How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Structures are solved using SHELXT (direct methods) and refined with SHELXL (full-matrix least-squares on F2F^2) .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters . For example, the compound’s thiazole and pyrazole rings exhibit planarity with bond lengths consistent with aromatic systems .

Advanced: How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological solutions include:

  • Variable-Temperature NMR : Identify equilibrium shifts (e.g., keto-enol tautomerism in pyrazole derivatives) .
  • DFT Calculations : Compare experimental 1H^1\text{H}/13C^{13}\text{C} NMR shifts with B3LYP/6-311+G(d,p)-optimized structures in Gaussian 09 .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled intermediates to resolve ambiguous coupling in heterocyclic systems .

Advanced: What strategies optimize the cyclocondensation reaction for higher yields?

Key parameters for optimization:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) or ionic liquids to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates .
  • Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .

Advanced: How can the reactivity of the 5-amino group be studied for derivatization?

The amino group undergoes acylation or sulfonation :

  • Acylation : React with acetyl chloride in dry THF (0°C, 2 h) to form amides. Monitor by TLC (Rf_f shift from 0.3 to 0.6 in EtOAc/hexane) .
  • Sulfonation : Treat with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in pyridine to install sulfonamide groups .
  • Protection/Deprotection : Use Boc anhydride for temporary protection during multi-step syntheses .

Basic: What spectroscopic techniques characterize this compound?

  • NMR Spectroscopy : 1H^1\text{H} NMR (400 MHz, CDCl3_3) shows pyrazole C-H protons at δ 7.8–8.2 ppm and thiazole protons at δ 6.9–7.3 ppm .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm1^{-1}) and amino N-H (~3400 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]+^+ at m/z 342.1054) validates molecular weight .

Advanced: How are computational methods (e.g., DFT) used to predict electronic properties?

  • HOMO-LUMO Analysis : B3LYP/6-31G(d) calculations reveal energy gaps (~4.5 eV) correlating with UV-Vis absorbance peaks .
  • Molecular Electrostatic Potential (MEP) : Maps predict nucleophilic attack sites (e.g., amino group) .
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinase enzymes) to guide pharmacological studies .

Advanced: What mechanistic insights exist for the thiazole ring formation?

  • Hantzsch Mechanism : α-Bromoacetophenone reacts with thiourea derivatives via nucleophilic substitution to form thiazoles. Kinetic studies (NMR monitoring) show rate dependence on Br^- leaving group ability .
  • Side Reactions : Competing pathways (e.g., dimerization) are suppressed using excess thiourea (2.5 equiv.) .

Basic: What are the common impurities during synthesis, and how are they identified?

  • Byproducts : Unreacted ethyl acetoacetate (detected via GC-MS retention time at 8.2 min) or hydrolyzed carboxylic acids (TLC spotting at Rf_f 0.1) .
  • Resolution : Preparative HPLC (C18 column, 70:30 MeOH/H2_2O) separates impurities with >99% purity .

Advanced: How is the compound’s stability under varying pH/temperature conditions assessed?

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 h. LC-MS monitors degradation (e.g., ester hydrolysis at pH >10) .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 220°C, indicating suitability for high-temperature reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.